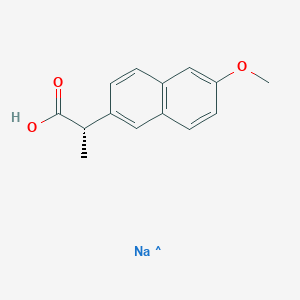![molecular formula C10H14N2O2 B8655996 4-[(4-methylpyridin-2-yl)amino]butanoic acid](/img/structure/B8655996.png)
4-[(4-methylpyridin-2-yl)amino]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-methylpyridin-2-yl)amino]butanoic acid is an organic compound with the molecular formula C10H14N2O2 It is a derivative of butyric acid, where the butyric acid moiety is linked to a 4-methylpyridin-2-ylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methylpyridin-2-yl)amino]butanoic acid typically involves the reaction of 4-methylpyridin-2-amine with butyric acid or its derivatives. One common method is the condensation reaction between 4-methylpyridin-2-amine and butyric anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-methylpyridin-2-yl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Various alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
4-[(4-methylpyridin-2-yl)amino]butanoic acid has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-[(4-methylpyridin-2-yl)amino]butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
4-[(4-methylpyridin-2-yl)amino]butanoic acid: Unique due to the presence of both a butyric acid moiety and a 4-methylpyridin-2-ylamino group.
Pyrrolone and Pyrrolidinone Derivatives: These compounds also contain nitrogen heterocycles and exhibit diverse biological activities.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of butyric acid and pyridine derivatives. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C10H14N2O2 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
4-[(4-methylpyridin-2-yl)amino]butanoic acid |
InChI |
InChI=1S/C10H14N2O2/c1-8-4-6-12-9(7-8)11-5-2-3-10(13)14/h4,6-7H,2-3,5H2,1H3,(H,11,12)(H,13,14) |
Clave InChI |
CDXISMUODPNZQN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1)NCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-[[2-chloro-6-(morpholin-4-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B8655914.png)













